molecular formula C23H24ClN3O4S2 B1227044 2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide

2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide

Cat. No. B1227044
M. Wt: 506 g/mol
InChI Key: NPRHIOZJUCSTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide is a sulfonamide.

Scientific Research Applications

Biochemical Interactions and Pharmacological Activities

  • 2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide and its derivatives have been identified as activators of the heme-enzyme soluble guanylyl cyclase (sGC), indicating potential therapeutic applications in vascular tissue related disorders (Schindler et al., 2006).
  • These compounds also showed potency in increasing cGMP levels in cultured cells and inducing vasorelaxation, which further supports their potential in cardiovascular therapy (Schindler et al., 2006).

Anticancer Properties

  • Certain derivatives of 2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide demonstrated high proapoptotic activity on cancer cell lines, indicating a potential role in cancer treatment strategies (Yılmaz et al., 2015).
  • These derivatives also displayed inhibitory effects on human carbonic anhydrase isoforms, which could be relevant in the context of cancer therapy due to the role of carbonic anhydrases in tumorigenesis (Yılmaz et al., 2015).

Material Applications

  • The compound and its analogs have been studied as corrosion inhibitors for materials like mild steel in acidic environments. This implies potential industrial applications in protecting materials against corrosion (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).

properties

Product Name

2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide

Molecular Formula

C23H24ClN3O4S2

Molecular Weight

506 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C23H24ClN3O4S2/c24-17-7-9-18(10-8-17)33(29,30)26-20-5-2-1-4-19(20)23(28)25-16-21(22-6-3-15-32-22)27-11-13-31-14-12-27/h1-10,15,21,26H,11-14,16H2,(H,25,28)

InChI Key

NPRHIOZJUCSTDW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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